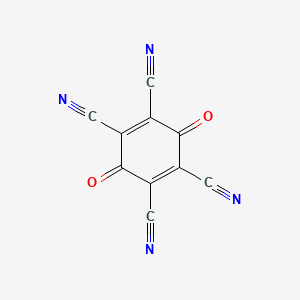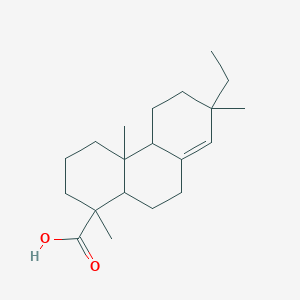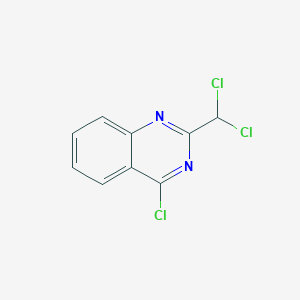![molecular formula C17H13FN2O3 B14158794 methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate CAS No. 383904-36-7](/img/structure/B14158794.png)
methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a fluorobenzoyl group attached to an indole core, making it a valuable molecule for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate typically involves the reaction of 2-fluorobenzoyl chloride with methyl 3-amino-1H-indole-2-carboxylate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
Methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorobenzoyl group enhances its binding affinity and specificity, making it a potent molecule for various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-1H-indole-2-carboxylate
- Methyl 4-[(2-fluorobenzoyl)amino]benzoate
- Indole-3-carboxylic acid derivatives
Uniqueness
Methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. This makes it more reactive and potentially more effective in various applications compared to its analogs .
Propriétés
Numéro CAS |
383904-36-7 |
|---|---|
Formule moléculaire |
C17H13FN2O3 |
Poids moléculaire |
312.29 g/mol |
Nom IUPAC |
methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H13FN2O3/c1-23-17(22)15-14(11-7-3-5-9-13(11)19-15)20-16(21)10-6-2-4-8-12(10)18/h2-9,19H,1H3,(H,20,21) |
Clé InChI |
WPLVCKVWTOTHPF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3F |
Solubilité |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14158747.png)
![3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158752.png)

![3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14158758.png)
![[(Z)-(2-methylcyclohexylidene)amino]urea](/img/structure/B14158776.png)


![Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14158797.png)
